molecular formula C8H16ClNO4 B573679 Australine hydrochloride CAS No. 186766-07-4

Australine hydrochloride

Cat. No.: B573679
CAS No.: 186766-07-4
M. Wt: 225.67 g/mol
InChI Key: VGFORKADSOHYJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Australine hydrochloride is a pyrrolizidine alkaloid that primarily targets various enzymes. It inhibits glucoamylase and also inhibits glucosidase I, sucrase, maltase, and Aspergillus niger α-glucosidase . These enzymes play crucial roles in carbohydrate metabolism, breaking down complex sugars into simpler forms that can be absorbed by the body .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It selectively inhibits these enzymes over glucosidase II, α- and β-mannosidase, and α- and β-galactosidase up to 500 µM, β-glucosidase, with only 5% inhibition at 66 µM, as well as isomaltase and trehalase . This selective inhibition disrupts the normal function of these enzymes, leading to changes in the metabolic processes they are involved in .

Biochemical Pathways

The inhibition of these enzymes by this compound affects the carbohydrate metabolism pathway. By inhibiting enzymes like glucoamylase and glucosidase I, the breakdown of complex carbohydrates into simpler, absorbable forms is hindered . This can lead to an accumulation of unprocessed carbohydrates and a decrease in the availability of simple sugars for energy production.

Result of Action

The primary result of this compound’s action is the inhibition of specific enzymes involved in carbohydrate metabolism. This leads to a disruption in the normal breakdown of complex carbohydrates, potentially affecting energy production in the body . Additionally, this compound (at 500 µg/ml) inhibits glycoprotein processing of viral glycoproteins in influenza virus-infected MDCK cells and induces the accumulation of glycoproteins .

Biochemical Analysis

Biochemical Properties

Australine hydrochloride plays a crucial role in biochemical reactions by inhibiting several enzymes. It is an inhibitor of glucoamylase, glucosidase I, sucrase, maltase, and Aspergillus niger α-glucosidase . The inhibition constants (IC50) for these enzymes are 5.8 µM, 20 µM, 28 µM, 35 µM, and 28 µM, respectively . This compound is selective for these enzymes over glucosidase II, α- and β-mannosidase, and α- and β-galactosidase up to 500 µM . This selectivity makes it a valuable tool for studying carbohydrate metabolism and glycoprotein processing.

Cellular Effects

This compound affects various types of cells and cellular processes. In influenza virus-infected MDCK cells, this compound inhibits glycoprotein processing and induces the accumulation of glycoproteins . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal processing of glycoproteins, which are essential for various cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes. This compound inhibits glucoamylase by binding to its active site, thereby preventing the enzyme from catalyzing the hydrolysis of starch into glucose . Similarly, it inhibits glucosidase I, sucrase, maltase, and α-glucosidase by binding to their active sites and blocking their enzymatic activities . This inhibition leads to the accumulation of glycoproteins and disrupts normal cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable when stored at -20°C and can be used for up to six months . Over time, this compound may degrade, leading to a reduction in its inhibitory activity. Long-term studies have shown that prolonged exposure to this compound can result in the sustained accumulation of glycoproteins in cells, which may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits glucosidase activity without causing significant toxicity . At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as glucoamylase, glucosidase I, sucrase, maltase, and α-glucosidase, inhibiting their activities and affecting the breakdown of carbohydrates . This inhibition can alter metabolic flux and metabolite levels, leading to changes in cellular energy production and storage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It is directed to specific compartments or organelles, where it exerts its inhibitory effects on glucosidases . This localization is crucial for its activity, as it ensures that the compound reaches its target enzymes and effectively inhibits their functions.

Preparation Methods

Australine hydrochloride can be synthesized through various synthetic routes. One common method involves the isolation of the compound from the seeds of Castanospermum australe . The synthetic process typically includes the following steps:

Chemical Reactions Analysis

Australine hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4.ClH/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6;/h4-8,10-13H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFORKADSOHYJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(C(C(C2C1O)O)O)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186766-07-4
Record name Australine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Australine hydrochloride
Reactant of Route 2
Australine hydrochloride
Reactant of Route 3
Australine hydrochloride
Reactant of Route 4
Australine hydrochloride
Reactant of Route 5
Australine hydrochloride
Reactant of Route 6
Australine hydrochloride
Customer
Q & A

Q1: What is the significance of the reported palladium-catalyzed asymmetric allylic alkylation in the synthesis of Australine hydrochloride?

A1: The research by [] details a novel method for synthesizing (+)-Australine hydrochloride enantioselectively. This is significant because it utilizes a mixture of readily available dl- and meso-divinylethylene carbonate as starting materials. The palladium-catalyzed asymmetric allylic alkylation allows for the selective formation of a single chiral product from this diastereomeric mixture, simplifying the synthesis and increasing its efficiency. This methodology offers a more controlled and efficient approach compared to previous methods, highlighting its potential for the development of new synthetic strategies for similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.